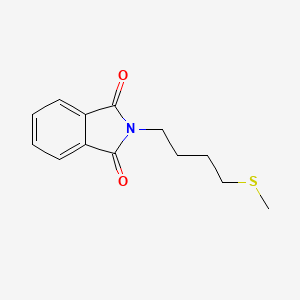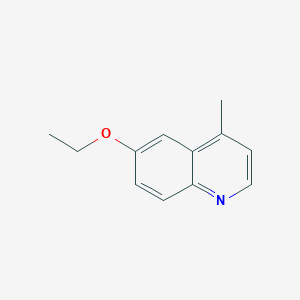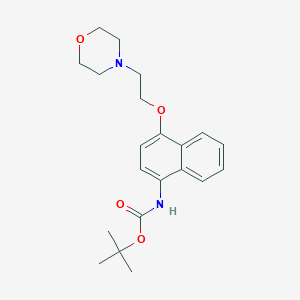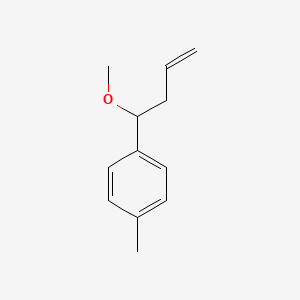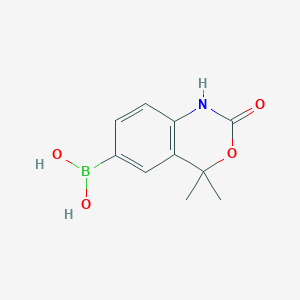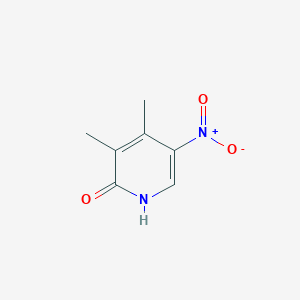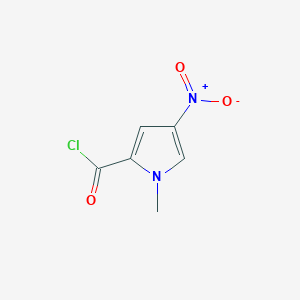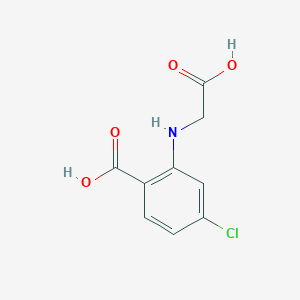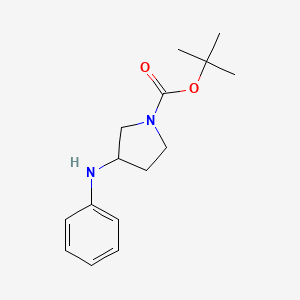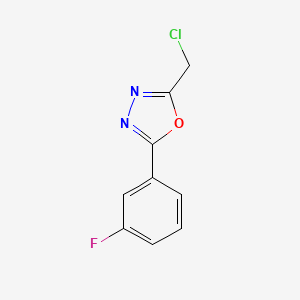
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, including the formation of the oxadiazole ring and the introduction of the chloromethyl and fluorophenyl groups . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used . For example, the chloromethyl group might undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of techniques, including melting point and boiling point determination, solubility testing, and spectroscopic analysis .Aplicaciones Científicas De Investigación
Polymer Development
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is used in the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, exhibiting high thermal stability and blue fluorescence. These polymers are developed through solution polycondensation reactions involving aromatic diamines with preformed 1,3,4-oxadiazole rings and an aromatic dianhydride incorporating ether linkages and hexafluoroisopropylidene group. The resulting polymers are soluble in polar organic solvents, forming smooth, pinhole-free coatings on silicon wafers. Their thermal stability is notable, with decomposition temperatures above 410°C, and they exhibit a glass transition in the temperature range of 183–217°C. Some of these polymers in solution exhibit blue fluorescence, making them potential candidates for optoelectronic applications due to their promising thermal properties and fluorescence characteristics (Hamciuc, Hamciuc, & Brumǎ, 2005).
Optical and Electronic Materials
Research on 1,3,4-oxadiazole derivatives, including those related to 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole, has explored their potential in nonlinear optical applications. One study synthesized derivatives containing 2-fluoro-4-methoxy phenyl groups, characterizing them through spectral studies and evaluating their nonlinear optical properties using open-aperture z-scan experiments. These compounds, particularly those containing bromine, demonstrated optical limiting behavior at specific wavelengths, indicating potential applications in optoelectronics due to their desirable optical nonlinearity (Chandrakantha et al., 2011).
Safety And Hazards
Direcciones Futuras
The future directions for research on a compound like this could include further studies to better understand its properties and potential applications . This might involve developing new synthetic methods, studying its reactivity, or exploring its use in various industrial or biomedical applications .
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEFHXOELYYOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473524 | |
| Record name | 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
CAS RN |
350672-16-1 | |
| Record name | 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



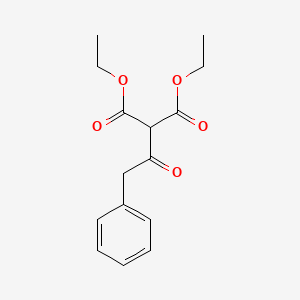
![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)

